2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride
CAS No.: 1956356-19-6
Cat. No.: VC5329264
Molecular Formula: C9H16Cl2N2O2
Molecular Weight: 255.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956356-19-6 |
|---|---|
| Molecular Formula | C9H16Cl2N2O2 |
| Molecular Weight | 255.14 |
| IUPAC Name | 2-amino-2-(6-ethoxypyridin-3-yl)ethanol;dihydrochloride |
| Standard InChI | InChI=1S/C9H14N2O2.2ClH/c1-2-13-9-4-3-7(5-11-9)8(10)6-12;;/h3-5,8,12H,2,6,10H2,1H3;2*1H |
| Standard InChI Key | NKJSMHHPWMIEDR-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=C(C=C1)C(CO)N.Cl.Cl |
Introduction
2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride is a chemical compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. It features a pyridine ring with an ethoxy substituent, alongside an amino group and a hydroxyl group, which contribute to its reactivity and biological interactions.
Synthesis and Chemical Reactions
The synthesis of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride typically involves nucleophilic substitution reactions where the amino group attacks an electrophilic center in the pyridine derivative. The compound can undergo various chemical reactions, including oxidation, where the hydroxyl group may be oxidized to form ketones or other derivatives.
Biological Activity and Applications
2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride exhibits potential biological activity relevant to pharmacology, particularly as an allosteric modulator of nicotinic acetylcholine receptors. These receptors are crucial for neurotransmission and have implications in cognitive functions and neurodegenerative diseases.
Comparison with Related Compounds
The biological activity and pharmacological profile of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride can be compared with related compounds to understand the impact of structural variations on biological interactions.
| Compound Name | Structure Features | Similarity | Unique Characteristics |
|---|---|---|---|
| (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride | Methoxy group on pyridine | 1.00 | Different substitution pattern may alter receptor selectivity |
| (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride | Amino group on ethane | 0.93 | Lacks hydroxyl functionality |
| (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride | Similar to above but different stereochemistry | 0.93 | Variations in stereochemistry could influence biological interactions |
| 2-Methoxy-5-methylpyridin-4-amine | Methyl substitution instead of ethoxy | 0.75 | Changes in hydrophobicity affecting receptor binding |
Research Findings and Future Directions
Research into 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride continues to explore its therapeutic potential, particularly in modulating signaling pathways or enzymatic functions. The presence of amino and hydroxyl groups allows for hydrogen bonding, which may modulate the activity of biological targets such as enzymes or receptors.
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